

# An In-Depth Technical Guide to 3-Pyrrolidin-1-ylbenzaldehyde

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## Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzaldehyde

Cat. No.: B1588306

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3-Pyrrolidin-1-ylbenzaldehyde** (CAS Number: 857283-89-7), a versatile building block in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to support your research and development endeavors. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, grounding all claims in authoritative sources.

## Introduction and Strategic Importance

**3-Pyrrolidin-1-ylbenzaldehyde** is an aromatic aldehyde functionalized with a pyrrolidine moiety at the meta-position. This substitution pattern is of significant interest in drug discovery. The pyrrolidine ring, a common scaffold in FDA-approved drugs, can enhance solubility and introduces a three-dimensional character to the molecule, which can be crucial for specific biological interactions.<sup>[1][2]</sup> The aldehyde group serves as a versatile chemical handle for a wide array of transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.<sup>[3]</sup> Its utility is particularly noted in the development of novel pharmaceuticals, including those targeting neurological disorders.<sup>[4]</sup>

## Physicochemical and Spectroscopic Profile

Characterizing a chemical entity starts with its fundamental properties and spectroscopic signature. While some experimental data for **3-Pyrrolidin-1-ylbenzaldehyde** is not widely

published, we can compile its known attributes from supplier data and extrapolate expected spectroscopic features based on its structure.

Table 1: Physicochemical Properties of **3-Pyrrolidin-1-ylbenzaldehyde**

Property	Value	Source
CAS Number	857283-89-7	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO	
Molecular Weight	175.23 g/mol	<a href="#">[7]</a>
Purity	Typically ≥97%	<a href="#">[5]</a> <a href="#">[7]</a>
Synonyms	3-(1-Pyrrolidinyl)benzaldehyde, 3-Pyrrolidinobenzaldehyde	

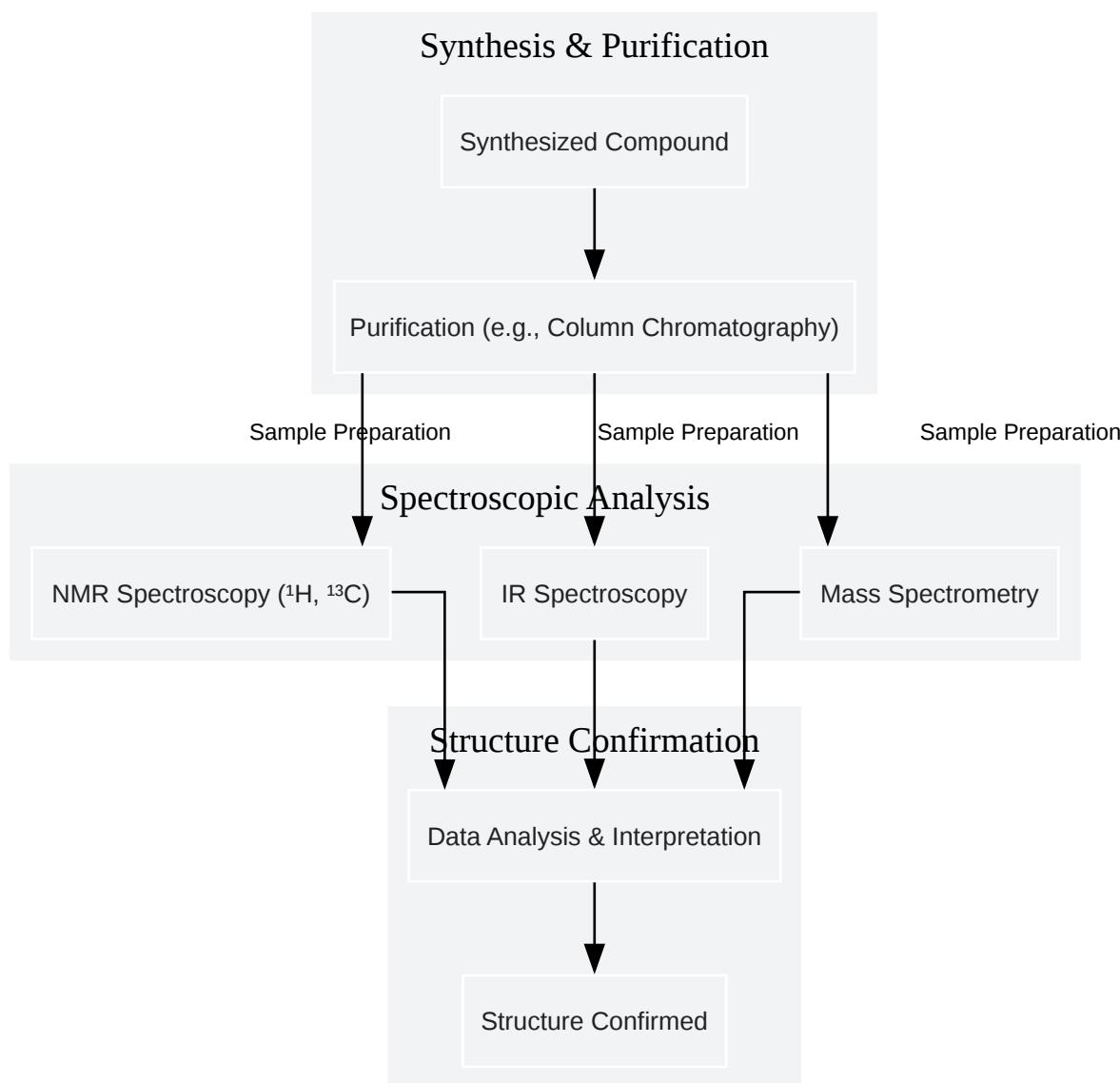
#### Spectroscopic Data Interpretation:

A full spectroscopic workup is essential for identity confirmation and quality control. Below are the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data for **3-Pyrrolidin-1-ylbenzaldehyde**

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO) singlet around <math>\delta</math> 9.8-10.0 ppm.</li><li>- Aromatic protons on the disubstituted ring between <math>\delta</math> 6.5-7.5 ppm, showing complex splitting patterns.</li><li>- Pyrrolidine methylene protons adjacent to nitrogen (<math>\alpha</math>-CH<sub>2</sub>) as triplets around <math>\delta</math> 3.2-3.4 ppm.</li><li>- Pyrrolidine methylene protons not adjacent to nitrogen (<math>\beta</math>-CH<sub>2</sub>) as a multiplet around <math>\delta</math> 1.9-2.1 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aldehyde carbonyl carbon (C=O) signal around <math>\delta</math> 190-192 ppm.</li><li>- Aromatic carbons in the range of <math>\delta</math> 110-155 ppm.</li><li>- Pyrrolidine <math>\alpha</math>-carbons around <math>\delta</math> 47-50 ppm.</li><li>- Pyrrolidine <math>\beta</math>-carbons around <math>\delta</math> 25-27 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- A strong C=O stretch for the aromatic aldehyde at approximately 1680-1700 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretch for the aldehyde proton around 2720 <math>\text{cm}^{-1}</math> and 2820 <math>\text{cm}^{-1}</math>.</li><li>- C-N stretching vibration around 1335-1250 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretches for the aromatic ring and aliphatic pyrrolidine ring.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Expected molecular ion peak (M<sup>+</sup>) at m/z = 175.10.</li></ul>

The following workflow outlines the standard procedure for acquiring and analyzing spectroscopic data for a compound like **3-Pyrrolidin-1-ylbenzaldehyde**.



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Caption: General workflow for synthesis and spectroscopic characterization.

## Synthesis Protocol and Mechanistic Insights

The preparation of **3-Pyrrolidin-1-ylbenzaldehyde** is typically achieved through a two-step process involving the protection of the aldehyde functionality, followed by a palladium-catalyzed cross-coupling reaction.<sup>[8]</sup> This approach is necessary because the aldehyde group can interfere with the conditions of the C-N bond formation.

Step 1: Protection of 3-Bromobenzaldehyde

The aldehyde group of 3-bromobenzaldehyde is first protected as an acetal to prevent unwanted side reactions in the subsequent coupling step. Ethylene glycol is a common protecting agent, and the reaction is catalyzed by an acid such as p-toluenesulfonic acid (pTSA).<sup>[8]</sup>

- Protocol:

- To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (3.0 eq).
- Add a catalytic amount of p-toluenesulfonic acid (pTSA).
- Heat the mixture to reflux (approx. 120°C) and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction and quench with water.
- Extract the product with an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under vacuum to yield 2-(3-bromophenyl)-1,3-dioxolane.<sup>[8]</sup>

### Step 2: Buchwald-Hartwig Amination

The core of the synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.<sup>[9][10]</sup> This reaction couples the protected bromobenzaldehyde with pyrrolidine.

- Protocol:

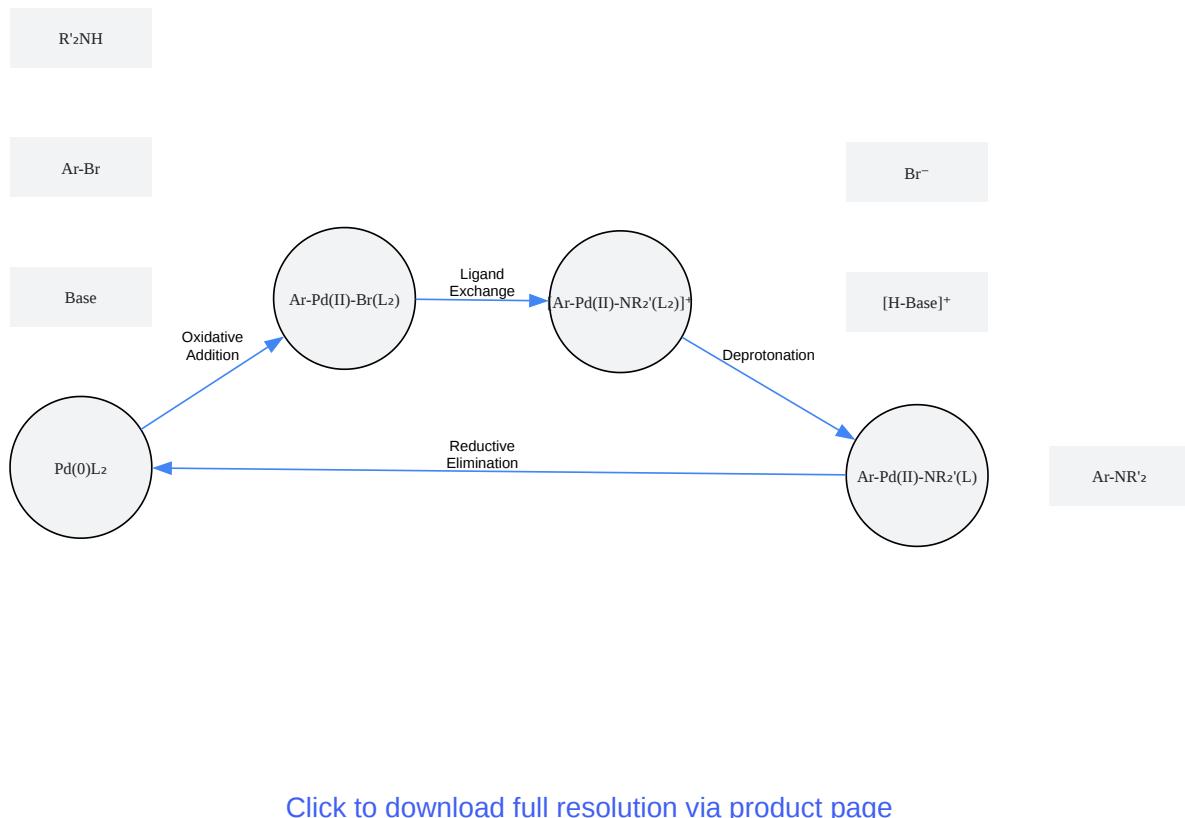
- In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq), pyrrolidine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) ( $Pd_2(dba)_3$ , 0.02 eq), BINAP (0.025 eq), and sodium tert-butoxide ( $NaOtBu$ , 1.5 eq) in toluene.<sup>[8]</sup>
- Heat the mixture to 70°C and stir for approximately 16 hours, monitoring by TLC.
- After cooling, filter the mixture through a pad of silica gel and concentrate the filtrate.

- The crude product, 1-(3-(1,3-dioxolan-2-yl)phenyl)pyrrolidine, is then deprotected. This is typically achieved by stirring with an aqueous acid (like HCl) to hydrolyze the acetal and regenerate the aldehyde.
- Purify the final product, **3-Pyrrolidin-1-ylbenzaldehyde**, by silica gel column chromatography.

#### Mechanistic Causality:

The choice of reagents in the Buchwald-Hartwig step is critical for the reaction's success.

- Palladium Catalyst ( $\text{Pd}_2(\text{dba})_3$ ): This is a stable  $\text{Pd}(0)$  source, which is the active catalytic species that initiates the cycle through oxidative addition to the aryl bromide.[\[11\]](#)
- Ligand (BINAP): Bulky, electron-rich phosphine ligands like BINAP are essential.[\[9\]](#) They stabilize the palladium center, promote the rates of both oxidative addition and the final reductive elimination step, and prevent catalyst decomposition.
- Base ( $\text{NaOtBu}$ ): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (pyrrolidine), forming the more nucleophilic amide that participates in the coupling.[\[9\]](#)[\[11\]](#)



Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

## Safety and Handling

As with any chemical reagent, proper handling of **3-Pyrrolidin-1-ylbenzaldehyde** is essential.

- Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
- GHS Pictogram: GHS06 (Skull and Crossbones).
- Hazard Statement: H301 (Toxic if swallowed).
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.
  - P270: Do not eat, drink or smoke when using this product.

- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**3-Pyrrolidin-1-ylbenzaldehyde** is a strategically important building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis via a protection-coupling-deprotection sequence, highlighted by the robust Buchwald-Hartwig amination, is a reliable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

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